3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one
Description
3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a pyrimidine ring substituted with amino, dimethylamino, and phenyl groups. Pyrimidinones are pivotal in medicinal chemistry due to their roles as kinase inhibitors, antimicrobial agents, and intermediates in nucleoside synthesis.
Properties
CAS No. |
92926-71-1 |
|---|---|
Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
3-amino-2-(dimethylamino)-5-phenylpyrimidin-4-one |
InChI |
InChI=1S/C12H14N4O/c1-15(2)12-14-8-10(11(17)16(12)13)9-6-4-3-5-7-9/h3-8H,13H2,1-2H3 |
InChI Key |
GQRPSMWRJRFHNC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C(=O)N1N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-5-phenylpyrimidine with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography may also be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines with reduced functional groups.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
- This compound serves as a vital building block in the synthesis of more complex heterocyclic compounds. The presence of amino and dimethylamino groups allows for further functionalization, making it a versatile intermediate in organic synthesis.
Reactions and Modifications
- 3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one can undergo various chemical reactions:
- Oxidation : The amino groups can be oxidized to form nitro derivatives.
- Reduction : The compound can be reduced to yield corresponding amines.
- Substitution : The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Biological Applications
Enzyme Inhibition
- Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. Its ability to interact with specific molecular targets positions it as a candidate for drug development, particularly in the context of cancer therapy and anti-inflammatory treatments.
Pharmacological Properties
- Preliminary studies have shown that this compound exhibits promising anti-cancer properties. It has been evaluated for its efficacy in inhibiting tumor growth in various cancer models, demonstrating significant tumor growth inhibition in patient-derived xenograft models .
Medicinal Applications
Therapeutic Potential
- The compound's pharmacological profile suggests potential therapeutic applications in treating diseases characterized by dysregulated enzyme activity. For instance, its role as an inhibitor of specific kinases involved in cancer progression has garnered attention from researchers aiming to develop targeted therapies.
Case Studies
- Tumor Growth Inhibition : In a study examining the effects of CDC42 effector interaction inhibitors, compounds structurally related to this compound demonstrated significant inhibition of tumor growth in preclinical models .
- Inflammatory Response Modulation : Another investigation highlighted the compound's potential to modulate inflammatory pathways, suggesting its use in developing anti-inflammatory medications.
Industrial Applications
Material Development
- Beyond biological applications, this compound is utilized in the development of new materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that enhance material performance in various applications.
Research and Development
- The ongoing exploration of this compound continues to yield insights into its functionality and potential uses across industries ranging from pharmaceuticals to materials science.
Mechanism of Action
The mechanism of action of 3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one and its analogs:
Key Findings:
Substituent Effects on Bioactivity: The phenyl group in the target compound likely enhances π-π stacking interactions with aromatic residues in enzyme active sites, a feature absent in simpler analogs like 72410-49-2 . Nitro groups (e.g., 880-89-7) are associated with higher reactivity but may require reductive activation, limiting their therapeutic utility compared to amino or phenyl-substituted derivatives .
Synthetic Accessibility: Yields for pyrimidinone derivatives with bulky substituents (e.g., phenyl or hydroxy-phenyl) are typically moderate (50–70%), as seen in analogs like 4a-c from .
Safety Profiles: Nitro-containing derivatives (e.g., 880-89-7) pose inhalation risks and require stringent handling protocols, unlike amino- or phenyl-substituted compounds .
Biological Activity
3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one is a compound belonging to the class of aminopyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a pyrimidine ring substituted with an amino group and a dimethylamino group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Some derivatives have shown effectiveness as tyrosine kinase inhibitors, targeting cancer cell proliferation.
- Antimicrobial Properties : Certain aminopyrimidine compounds demonstrate activity against bacterial strains, suggesting potential use in treating infections.
- Enzyme Inhibition : These compounds may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound may inhibit kinases involved in signal transduction pathways, particularly those related to cancer progression.
- Modulation of Receptor Activity : It can interact with various receptors, potentially altering their signaling pathways and cellular responses.
- Antioxidant Properties : Some studies suggest that related compounds possess antioxidant properties, which could contribute to their protective effects against oxidative stress.
Antitumor Activity
A study published in MDPI highlighted the role of pyrido[2,3-d]pyrimidin-7(8H)-ones in cancer therapy. These compounds have been shown to inhibit BCR kinase and DDR2, which are implicated in various cancers. The research indicated that structural modifications at the C5 and C6 positions of the pyrimidine ring significantly affect their inhibitory potency against these targets .
Antimicrobial Effects
Another investigation into aminopyrimidine derivatives revealed their efficacy against multiple bacterial strains. The study demonstrated that certain modifications enhance their antibacterial activity, making them potential candidates for developing new antibiotics .
Enzyme Inhibition
Research focusing on enzyme inhibition has shown that aminopyrimidine derivatives can effectively inhibit enzymes involved in metabolic pathways. For instance, a compound structurally similar to this compound was found to inhibit the secretion of virulence factors in pathogenic bacteria, suggesting a dual role as both an antimicrobial agent and a modulator of bacterial pathogenicity .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antitumor, Antimicrobial | Kinase inhibition, Receptor modulation |
| Pyrido[2,3-d]pyrimidin-7(8H)-ones | Antitumor | BCR kinase inhibition |
| Aminopyrimidine Derivative A | Antibacterial | Enzyme inhibition |
| Aminopyrimidine Derivative B | Antioxidant | Free radical scavenging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
